hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride

CAS No.: 85959-83-7

Cat. No.: VC3756866

Molecular Formula: C20H30Cl2Hf

Molecular Weight: 519.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85959-83-7 |

|---|---|

| Molecular Formula | C20H30Cl2Hf |

| Molecular Weight | 519.8 g/mol |

| IUPAC Name | hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride |

| Standard InChI | InChI=1S/2C10H15.2ClH.Hf/c2*1-7-6-10(4,5)9(3)8(7)2;;;/h2*1-5H3;2*1H;/q2*-1;;;+4/p-2 |

| Standard InChI Key | YPRLSLCBPOTFGE-UHFFFAOYSA-L |

| SMILES | CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Hf+4] |

| Canonical SMILES | CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Hf+4] |

Introduction

Chemical Properties and Identification

Physical and Chemical Characteristics

Hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride appears as a white to cream crystalline solid or powder . The compound exhibits high thermal stability with a melting point exceeding 300°C . This organometallic compound is notably sensitive to moisture, requiring careful handling and storage under inert conditions to maintain its integrity and reactivity . The presence of bulky pentamethylcyclopentadienyl ligands in its structure enhances the selectivity and efficiency of catalytic processes by reducing steric hindrance around the metal center.

Its relatively high thermal stability contributes to its utility in various high-temperature applications, particularly in catalysis and material synthesis processes. The compound's structural characteristics provide it with unique reactivity patterns that make it valuable in specialized chemical reactions and materials science applications.

Structural Composition

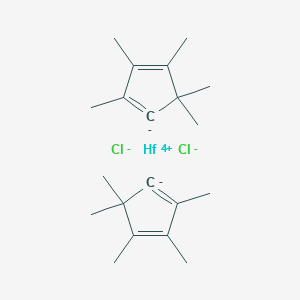

The molecular structure of hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride consists of a central hafnium atom coordinated to two pentamethylcyclopentadienyl ligands and two chloride atoms. This arrangement creates a distinctive "sandwich" structure characteristic of metallocene compounds. The pentamethylcyclopentadienyl ligands provide steric bulk around the hafnium center, influencing its reactivity and selectivity in catalytic applications.

The molecular formula is C₂₀H₃₀Cl₂Hf with a precise molecular weight of 519.85-519.86 g/mol . The compound's exact mass is reported as 520.119006 g/mol, with the monoisotopic mass also being 520.119006 g/mol .

Chemical Identifiers

Table 1: Chemical Identifiers for Hafnium(4+);1,2,3,5,5-Pentamethylcyclopenta-1,3-Diene;Dichloride

| Identifier Type | Value |

|---|---|

| CAS Number | 85959-83-7 |

| Molecular Formula | C₂₀H₃₀Cl₂Hf |

| Molecular Weight | 519.85-519.86 g/mol |

| IUPAC Name | hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride |

| InChI Key | YPRLSLCBPOTFGE-UHFFFAOYSA-L |

| MDL Number | MFCD00058887 |

| PubChem CID | 21908586 |

The compound is additionally known by several synonyms including decamethylhafnocene dichloride and hafnium,dichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]- .

Synthesis Methods

Laboratory Synthesis

The synthesis of hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride typically involves the reaction of hafnium chloride with 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide under controlled conditions. This reaction requires careful temperature and pressure control to achieve high yields and purity. The process generally utilizes an inert atmosphere, often nitrogen or argon, to prevent oxidation and degradation of the reagents and product.

The synthetic pathway can be represented by the reaction of hafnium tetrachloride (HfCl₄) with two equivalents of pentamethylcyclopentadienyl anions, typically introduced as lithium or sodium salts. The reaction proceeds via ligand substitution, where the pentamethylcyclopentadienyl ligands replace two chloride ligands from the hafnium tetrachloride, resulting in the target compound.

Industrial Production Methods

Industrial production methods for hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride generally involve scaling up laboratory synthesis procedures. This includes the use of larger reactors, optimized reaction conditions, and more efficient purification techniques to obtain the compound in higher yields and purity suitable for commercial applications.

The production process must carefully control several parameters, including:

-

Reaction temperature and pressure

-

Reagent purity and stoichiometry

-

Solvent selection and purity

-

Inert atmosphere maintenance

-

Purification protocols

These controls are essential to ensure consistent product quality and to minimize impurities that could affect the compound's performance in its intended applications.

Applications

Catalysis

Hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride serves as a catalyst in various organic reactions, with particular significance in olefin polymerization. The compound's unique structure, featuring bulky pentamethylcyclopentadienyl ligands, enhances its catalytic efficiency and selectivity by reducing steric hindrance around the metal center. This property makes it particularly valuable in the synthesis of high-performance polymers with specific characteristics.

In olefin polymerization, the compound acts as a catalyst by stabilizing carbocation intermediates, facilitating the formation of polymer chains with controlled architectures. This ability to precisely control polymerization reactions is crucial for producing materials with tailored properties for specialized applications.

The compound also demonstrates efficacy in metathesis reactions, enabling the creation of complex organic molecules from simpler starting materials. This capability has significant implications for the synthesis of specialty chemicals and pharmaceuticals.

Thin Film Deposition

One of the most significant applications of hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride is as a precursor for hafnium oxide (HfO₂) thin films . These films are critical components in microelectronics, particularly for high-k dielectric applications in semiconductor devices.

The compound's volatility and reactivity make it suitable for deposition techniques such as:

-

Chemical Vapor Deposition (CVD): The compound can be vaporized and delivered to a substrate surface where it reacts to form hafnium oxide films with excellent insulating properties and thermal stability.

-

Atomic Layer Deposition (ALD): The compound's ability to undergo self-limiting reactions makes it valuable for ALD processes, which create thin films with precise thickness control at the atomic level .

Research indicates that films deposited using hafnium precursors show improved electrical characteristics compared to those deposited from other sources, with significant implications for advancing microelectronics technology .

Materials Science

In materials science, hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride contributes to the development of advanced materials with specialized properties. The compound's organometallic nature allows it to serve as a building block for creating materials with unique electronic, mechanical, and thermal characteristics.

Applications in this domain include:

-

Development of high-performance ceramics

-

Creation of specialized coatings with enhanced durability

-

Synthesis of composite materials with improved properties

-

Research into novel electronic materials

Pharmaceutical Research

Although still in experimental stages, hafnium-based compounds including hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride have been investigated for potential pharmaceutical applications. Research indicates that certain hafnium complexes may exhibit cytotoxic properties against cancer cell lines, suggesting possible applications in anticancer therapies.

The cytotoxic effects are thought to involve the generation of reactive oxygen species (ROS), inducing cellular stress and ultimately leading to apoptosis in cancer cells. While promising, this research area remains largely experimental, with further studies needed to determine efficacy, safety profiles, and delivery mechanisms.

Research Findings

Catalytic Properties

Research into the catalytic properties of hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride has demonstrated its effectiveness in various polymerization reactions. One notable study focused on its use as a catalyst for propylene polymerization, where the resulting polymer exhibited superior mechanical properties compared to those produced using traditional catalysts.

The compound's catalytic mechanism involves its interaction with specific molecular targets and pathways, facilitating the formation and breaking of chemical bonds to accelerate reaction rates. Its unique structure allows for interaction with various substrates, leading to the formation of desired products through specific reaction pathways.

The presence of the pentamethylcyclopentadienyl ligands significantly influences the compound's catalytic behavior by:

-

Providing steric protection for the active metal center

-

Modifying the electronic properties of the hafnium atom

-

Enhancing selectivity toward certain reaction pathways

-

Improving stability under reaction conditions

Application in Electronics

In the field of electronics, hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride has demonstrated considerable value as a precursor for high-k dielectric materials. Research into Chemical Vapor Deposition (CVD) processes has found that films deposited using this compound show improved electrical characteristics compared to those deposited from other hafnium sources, with significant implications for the future of microelectronics .

A particularly noteworthy finding relates to the compound's behavior in Atomic Layer Deposition (ALD) processes. While related compounds like Cp₂HfMe₂ show limitations in their temperature range for self-limiting growth (ending around 400°C), the addition of methyl groups to the cyclopentadienyl ring creates compounds that remain self-limiting up to 500°C . This expanded temperature range significantly enhances processing options for semiconductor manufacturing.

Comparison with Similar Compounds

Research comparing hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride with similar organometallic compounds reveals distinct advantages and characteristics.

Table 2: Comparison with Similar Organometallic Compounds

| Compound | Central Metal | Key Characteristics | Relative Advantages |

|---|---|---|---|

| Hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride | Hafnium | High thermal stability, effective catalyst for polymerization | Enhanced thermal stability, superior film formation properties |

| Zirconium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide | Zirconium | Similar structure, different reactivity | More abundant and potentially less expensive |

| Titanium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide | Titanium | Similar structure, higher reactivity | More reactive but potentially less stable |

| Pentamethylcyclopentadienylhafnium trichloride | Hafnium | Different ligand ratio, different reactivity pattern | Different electronic properties and reactivity |

What sets hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride apart from similar compounds is its unique reactivity and stability. Hafnium's larger atomic size and different electronic configuration compared to zirconium and titanium result in distinct chemical properties and reactivity patterns, making it a valuable compound for specific applications.

Market Analysis

Key Market Segments

The market for hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride spans several key segments:

-

Electronics Industry: Demand for high-k dielectric materials in semiconductor manufacturing represents a significant market driver . The compound's role in producing hafnium-based thin films, essential for advanced electronic components, positions it as a critical material in this sector.

-

Catalysis Applications: The compound's effectiveness as a catalyst in various chemical processes, particularly in the production of specialized polymers, drives demand from the chemical manufacturing sector .

-

Aerospace Industry: Applications in the development of components that can withstand extreme temperatures contribute to demand from the aerospace sector .

-

Research and Development: Academic and industrial research into new materials and processes continues to expand applications for this compound, creating additional market opportunities.

| Safety Aspect | Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302-H312-H315-H319-H332-H335 (Harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation) |

| Precautionary Statements | P261-P280-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

| WGK Germany | 3 (Severe hazard to waters) |

The compound should be stored under inert conditions, typically in sealed containers under an atmosphere of nitrogen or argon, to prevent degradation through reaction with moisture or oxygen. Proper personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this material.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume